molecular formula C7H4N4O B572547 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1224288-95-2

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B572547
CAS No.: 1224288-95-2
M. Wt: 160.136
InChI Key: DIQULJBMUZZEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile: is a heterocyclic compound with significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines a pyrazole ring with a pyrimidine ring, making it a valuable scaffold for the development of various pharmacologically active molecules.

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the reaction of aminopyrazoles with dicarbonyl compounds. One common method is the Biginelli-type reaction, which proceeds without the need for catalysts and involves boiling the reactants in dimethylformamide (DMF) to yield the desired product . Another approach involves the reaction of substituted acetophenone with phenyl hydrazine to produce acetophenone phenylhydrazones, which are then converted to pyrazole aldehydes using phosphorus oxychloride in DMF .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its carbonitrile group, which can participate in various chemical reactions, enhancing its versatility as a synthetic intermediate. Its ability to inhibit multiple enzymes also distinguishes it from other similar compounds .

Properties

IUPAC Name

5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O/c8-3-5-4-9-11-2-1-6(12)10-7(5)11/h1-2,4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHFRTVUQRUCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C#N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.